molecular formula C10H13FN2O6 B12317136 5-Fluoro-2'-O-methyluridine CAS No. 70715-98-9

5-Fluoro-2'-O-methyluridine

Cat. No.: B12317136
CAS No.: 70715-98-9
M. Wt: 276.22 g/mol
InChI Key: LOAIYNPYHNWHGS-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Fluoro-2’-O-methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophiles, electrophiles, and oxidizing agents. One notable reaction is the conversion of 5-Fluoro-2’-O-methyluridine into 5-fluorouracil by nucleoside hydrolase . This reaction is significant as 5-fluorouracil is a well-known chemotherapeutic agent used in cancer treatment .

Properties

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAIYNPYHNWHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312570
Record name NSC258371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70715-98-9
Record name NSC258371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC258371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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